molecular formula C11H9IN4O B10794709 3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine

3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine

Cat. No.: B10794709
M. Wt: 340.12 g/mol
InChI Key: AJHVCISLVJORHI-UHFFFAOYSA-N
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Description

3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine is a synthetic compound that has garnered interest in the field of medicinal chemistry. It is known for its potential as a lead compound in the design of alpha5-inverse agonists, which are useful tools for the therapy of mnemonic damage .

Preparation Methods

The synthesis of 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine involves the introduction of an iodine atom at position 3 and an ethoxy group at position 8 of the pyrazolo[5,1-c][1,2,4]benzotriazine core. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[5,1-c][1,2,4]benzotriazine core: This is achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the iodine atom: This step involves the iodination of the core structure using iodine or an iodine-containing reagent under suitable conditions.

    Introduction of the ethoxy group: This is typically done through an alkylation reaction using an ethoxy-containing reagent.

Chemical Reactions Analysis

3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine undergoes various chemical reactions, including:

Scientific Research Applications

3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine involves its interaction with the benzodiazepine site on the GABA(A) receptor complex. By binding to this site, the compound acts as an inverse agonist, modulating the receptor’s activity and influencing various physiological responses. The molecular targets and pathways involved include the GABA(A) receptor subtypes and their associated signaling cascades .

Comparison with Similar Compounds

3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine can be compared with other similar compounds, such as:

The uniqueness of 3-iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine lies in its specific substitution pattern, which imparts distinct pharmacological properties and binding affinities compared to its analogs.

Properties

Molecular Formula

C11H9IN4O

Molecular Weight

340.12 g/mol

IUPAC Name

8-ethoxy-3-iodopyrazolo[5,1-c][1,2,4]benzotriazine

InChI

InChI=1S/C11H9IN4O/c1-2-17-7-3-4-9-10(5-7)16-11(15-14-9)8(12)6-13-16/h3-6H,2H2,1H3

InChI Key

AJHVCISLVJORHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=NC3=C(C=NN23)I

Origin of Product

United States

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